molecular formula C16H17ClN2O2 B1384924 N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide CAS No. 1020055-94-0

N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide

Cat. No.: B1384924
CAS No.: 1020055-94-0
M. Wt: 304.77 g/mol
InChI Key: QDXLMRZZFPNKTI-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Dopamine Receptor Affinity and Selectivity : N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a structurally related compound, has been studied for its high affinity and selective binding to dopamine D4 receptors. Modifications in its structure were observed to influence its binding affinity, demonstrating its potential application in neurological disorders where dopamine receptors are implicated (Perrone et al., 2000).

  • Antiviral Activity : Analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, similar to the compound , have been reported as potent inhibitors of human adenovirus (HAdV). These compounds displayed sub-micromolar potency and selectivity indexes greater than 100, indicating their potential as antiviral agents (Xu et al., 2020).

  • Cancer Research : A compound structurally similar to N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide, namely 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has shown selective toxicity for hypoxic cells, which is a key feature of many tumors. Its toxicity seems to be linked to the oxygen-inhibited enzymatic reduction of one of its nitro groups (Palmer et al., 1995).

  • Molecular Structure and Interaction Studies : Investigations into the molecular structure and intermolecular interactions of similar benzamide compounds have been conducted to understand their properties better. This research is crucial for designing more effective drugs and understanding their behavior in biological systems (Karabulut et al., 2014).

  • Chemokine Receptor Antagonism : A benzamide-based compound, N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, has been identified as a potent antagonist of the C-C chemokine receptor 1 (CCR1). This receptor is implicated in various inflammatory and immune responses (Hong et al., 2015).

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-2-8-21-13-5-3-4-11(9-13)16(20)19-12-6-7-14(17)15(18)10-12/h3-7,9-10H,2,8,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXLMRZZFPNKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.